molecular formula C18H19N3OS B397143 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide

2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide

Cat. No.: B397143
M. Wt: 325.4g/mol
InChI Key: DOJPZIRLFVWAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Benzylamine is reacted with the thiazolidine intermediate in the presence of a dehydrating agent like DCC.
  • Reaction conditions: The reaction is usually performed at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves multiple steps. One common method is the condensation reaction between benzylamine and 5-methyl-N-phenyl-1,3-thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond.

  • Step 1: Formation of the Thiazolidine Ring

    • React 2-aminothiophenol with an appropriate aldehyde or ketone to form the thiazolidine ring.
    • Reaction conditions: Typically carried out in an inert atmosphere at room temperature.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiazolidine ring and the benzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-5-methyl-1,3-thiazolidine-4-carboxamide
  • 2-(Benzylamino)-5-ethyl-1,3-thiazolidine-4-carboxamide
  • 2-(Benzylamino)-5-methyl-1,3-thiazolidine-2-carboxamide

Uniqueness

2-(Benzylimino)-5-methyl-N-phenyl-

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4g/mol

IUPAC Name

2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C18H19N3OS/c1-14-13-21(17(22)20-16-10-6-3-7-11-16)18(23-14)19-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22)

InChI Key

DOJPZIRLFVWAKI-UHFFFAOYSA-N

SMILES

CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.